Isothiazol-5-amine hydrochloride
Description
Overview of Heterocyclic Chemistry and Isothiazoles
Heterocyclic chemistry is a vast and vital branch of organic chemistry that deals with cyclic compounds containing at least one atom other than carbon within their ring structure. These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, introduce unique electronic and steric properties that significantly influence the compound's reactivity and biological function. Isothiazoles, also known as 1,2-thiazoles, are a prime example of a sulfur- and nitrogen-containing heterocycle. ambeed.comwikipedia.org The arrangement of the sulfur and nitrogen atoms in the isothiazole (B42339) ring results in a stable aromatic system, contributing to its distinct chemical behavior. medwinpublishers.com This aromaticity is a key feature that underpins the diverse applications of isothiazole derivatives. medwinpublishers.com
Historical Context of Isothiazole Discovery and Development
The journey of isothiazoles began in 1956 with the first successful synthesis of the parent compound. medwinpublishers.comrsc.org This initial preparation was achieved through the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.com While this method is now considered to have mainly historical significance, it opened the door to a new class of heterocyclic compounds. medwinpublishers.comrsc.org The subsequent decades witnessed rapid advancements in the synthesis and understanding of isothiazole derivatives, driven by the discovery of their broad spectrum of useful properties. rsc.org
Isothiazole as a Scaffold in Chemical and Biological Research
The isothiazole nucleus serves as a versatile scaffold in the design and synthesis of a wide array of biologically active molecules. thieme-connect.comthieme-connect.com Its unique structural and electronic properties allow for the creation of compounds with diverse pharmacological activities. thieme-connect.com For instance, the isothiazole ring is a key component in certain pharmaceuticals, including some antipsychotic drugs. wikipedia.orgresearchgate.net Beyond pharmaceuticals, isothiazole derivatives have found applications as fungicides, herbicides, and anti-inflammatory agents. rsc.orgacs.org The ability of the isothiazole ring to be functionalized at various positions allows chemists to fine-tune the properties of the resulting molecules, making it a valuable building block in medicinal chemistry and materials science. thieme-connect.commdpi.com The development of small molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy, has also utilized the isothiazole scaffold. nih.gov
Table 1: Timeline of Key Developments in Isothiazole Chemistry
| Year | Development | Significance |
| 1956 | First synthesis of isothiazole. medwinpublishers.comrsc.org | Opened the field of isothiazole chemistry. |
| 1960s-1990s | Rapid progress in synthesis and derivatization. rsc.org | Led to the discovery of a wide range of applications. |
| Late 20th Century | Discovery of isothiazole derivatives for various therapeutic areas. rsc.org | Established isothiazole as a significant pharmacophore. |
| 2019 | Development of novel isothiazole-based fungicides. acs.org | Demonstrated ongoing innovation in agricultural applications. |
| 2022 | Design of benzo[d]isothiazole derivatives as PD-1/PD-L1 inhibitors. nih.gov | Highlighted the potential of isothiazoles in modern drug discovery. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-thiazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-2-5-6-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDRWXVHHAXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92815-50-4 | |
| Record name | 1,2-thiazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of Isothiazol 5 Amine Hydrochloride
Reactions at the Amino Group
The primary amino group at the C-5 position of the isothiazole (B42339) ring is a key site for synthetic modification, readily undergoing reactions typical of aromatic amines. These transformations are fundamental for incorporating the isothiazole scaffold into more complex molecular architectures.
Acylation Reactions
The amino group of 5-aminoisothiazole derivatives can be readily acylated to form the corresponding amides. This reaction is a common strategy for producing compounds with potential therapeutic applications. google.com The acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
For instance, the reaction of 5-amino-3-methylisothiazole with benzoyl chloride would yield N-(3-methylisothiazol-5-yl)benzamide. This transformation converts the basic amino group into a neutral amide linkage, significantly altering the electronic and physical properties of the molecule. A patent from 1959 describes the conversion of the 5-amino group via known acylation methods to produce therapeutically interesting products. google.com
Table 1: Examples of Acylation Reactions This table is illustrative and based on general acylation principles.
| Reactant | Acylating Agent | Product |
|---|---|---|
| Isothiazol-5-amine (B1592242) | Acetyl Chloride | N-(isothiazol-5-yl)acetamide |
| Isothiazol-5-amine | Benzoyl Chloride | N-(isothiazol-5-yl)benzamide |
| Isothiazol-5-amine | Acetic Anhydride | N-(isothiazol-5-yl)acetamide |
Condensation Reactions (e.g., Schiff Base Formation)
Similar to other primary amines, Isothiazol-5-amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com
The formation of the hemiaminal can be influenced by the electronic effects of substituents on the carbonyl compound and the polarity of the solvent. mdpi.com The subsequent dehydration to the Schiff base is often favored by conditions that remove water from the reaction mixture. These imine derivatives are valuable intermediates for the synthesis of various heterocyclic systems.
Diazonium Salt Formation and Subsequent Transformations
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry, and Isothiazol-5-amine is no exception. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.comscienceinfo.com The reaction must be carried out at low temperatures, generally below 5°C, because diazonium salts are often unstable and can decompose explosively at higher temperatures. byjus.comscienceinfo.com
The resulting 5-isothiazole diazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles in substitution reactions. scienceinfo.com Some key transformations include:
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts. byjus.com
Balz-Schiemann Reaction: Replacement with fluoride (B91410) (F⁻) using fluoroboric acid (HBF₄). scienceinfo.com
Replacement by Iodide: Treatment with potassium iodide (KI) to introduce an iodine atom. scienceinfo.com
Gomberg-Bachmann Reaction: Arylation via coupling with another aromatic compound.
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, a reaction fundamental to the dye industry. researchgate.net
Table 2: Potential Transformations of 5-Isothiazole Diazonium Chloride This table outlines classic diazonium salt reactions as they would apply to Isothiazol-5-amine.
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer (Halogenation) | CuCl / HCl or CuBr / HBr | 5-Chloro/5-Bromoisothiazole |
| Sandmeyer (Cyanation) | CuCN / KCN | Isothiazole-5-carbonitrile |
| Balz-Schiemann | HBF4, then heat | 5-Fluoroisothiazole |
| Iodination | KI | 5-Iodoisothiazole |
| Hydroxylation | H2O, H+, heat | Isothiazol-5-ol |
| Azo Coupling | Phenol (B47542), NaOH | 4-(isothiazol-5-yl)diazenyl)phenol |
Reactions Involving the Isothiazole Ring System
The isothiazole ring itself can participate in reactions, particularly those that involve cleavage of the ring or substitution on the ring carbons, especially when activated by appropriate substituents.
Ring-Opening Reactions and Mechanisms
The isothiazole ring, while aromatic, is susceptible to ring-opening under certain conditions, often initiated by nucleophilic attack. Isothiazolium salts, which are quaternized at the nitrogen atom, are particularly sensitive to ring-opening when treated with primary amines. thieme-connect.de
A significant ring transformation reaction involves the treatment of isothiazoles with hydrazine (B178648). This reaction can lead to the formation of pyrazoles. thieme-connect.com The mechanism is believed to proceed via nucleophilic attack by hydrazine on the isothiazole ring, followed by cleavage of the N-S bond and subsequent intramolecular cyclization and rearrangement to form the more stable pyrazole (B372694) ring system. The specific outcome can depend on the substituents present on the isothiazole ring; for example, a good leaving group at the C-3 position can result in the formation of 3-aminopyrazoles. thieme-connect.com
Nucleophilic Aromatic Substitution on Halogenated Isothiazoles
Halogen atoms attached to the isothiazole ring, particularly at the electron-deficient C-3 and C-5 positions, are highly activated towards nucleophilic aromatic substitution (NAS). thieme-connect.comthieme-connect.com This reactivity is a cornerstone of isothiazole chemistry, allowing for the introduction of a wide array of functional groups. The reaction proceeds through a standard addition-elimination mechanism.
The mechanism involves two key steps:
Addition: A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms helps to stabilize this intermediate via resonance.
Elimination: The leaving group (the halide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Halogenated isothiazoles are thus valuable synthetic building blocks. thieme-connect.com For example, 4-chloroisothiazole (B2879956) derivatives are used as precursors in the synthesis of biologically active carbamides and amides. thieme-connect.com The displacement of the halogen can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov
Table 3: Nucleophilic Aromatic Substitution on a Generic 5-Chloroisothiazole This table illustrates the versatility of NAS on the isothiazole ring.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R-NH2 | 5-Amino-isothiazole derivative |
| Alkoxide | NaOR | 5-Alkoxy-isothiazole |
| Thiolate | NaSR | 5-(Alkylthio)-isothiazole |
| Hydroxide (B78521) | NaOH | Isothiazol-5-ol |
Compound Index
Transformations to Other Heterocyclic Systems (e.g., Pyrazoles)
The conversion of isothiazoles into pyrazoles is a significant ring transformation reaction, typically achieved by treatment with hydrazine. ucy.ac.cyucy.ac.cyresearchgate.net The outcome of this reaction is highly dependent on the nature of the substituents on the isothiazole ring, particularly at the C-3 position. ucy.ac.cynih.govbeilstein-journals.org
When the C-3 position of the isothiazole ring bears a good leaving group, such as a halogen (Cl, Br, I), the reaction with hydrazine leads to the formation of 3-aminopyrazoles. researchgate.netnih.govbeilstein-journals.org In this process, the leaving group is displaced, and the hydrazine molecule is incorporated to form the new pyrazole ring. Conversely, if the substituent at the C-3 position is not a good nucleofuge, it is retained in the final pyrazole product. researchgate.netnih.govbeilstein-journals.org
For instance, the reaction of 3-chloro-5-phenylisothiazole-4-carbonitrile (B1331728) with methylhydrazine yields both 3-(1-methylhydrazino)-5-phenylisothiazole-4-carbonitrile and 3-amino-1-methyl-5-phenylpyrazole-4-carbonitrile. ucy.ac.cyresearchgate.net High temperatures can also influence the reaction; treating 4-bromo-3-chloro-5-phenylisothiazole or 3-chloro-4,5-diphenylisothiazole with anhydrous hydrazine at approximately 200°C for a short duration results in high yields of the corresponding 3-hydrazinoisothiazoles. ucy.ac.cy
A proposed mechanism for this transformation involves the initial nucleophilic attack of hydrazine on the isothiazole ring, leading to ring cleavage and subsequent recyclization to form the more stable pyrazole system.
Table 1: Transformation of Isothiazole Derivatives to Pyrazoles
| Isothiazole Reactant | Reagent | Resulting Pyrazole Product | Key Observation |
|---|---|---|---|
| Isothiazole with C-3 leaving group (e.g., Cl, Br) | Hydrazine | 3-Aminopyrazole derivative | The leaving group at C-3 is replaced by an amino group. nih.govbeilstein-journals.org |
| Isothiazole without C-3 leaving group | Hydrazine | Pyrazole with original C-3 substituent retained | The substituent at C-3 is not displaced and remains in the final product. nih.govbeilstein-journals.org |
| 3-chloro-5-phenylisothiazole-4-carbonitrile | Methylhydrazine | 3-amino-1-methyl-5-phenylpyrazole-4-carbonitrile | Demonstrates the formation of a substituted aminopyrazole. ucy.ac.cyresearchgate.net |
| 5,5′-Diphenyl-3,3′-biisothiazole-4,4′-dicarbonitrile | Hydrazine | 5,5′-diphenyl-3,3′-bi(1H-pyrazole)-4,4′-dicarbonitrile | Shows the transformation of a bi-isothiazole system into a bi-pyrazole. ucy.ac.cy |
Oxidation and Reduction Chemistry of Isothiazol-5-amine Hydrochloride
The oxidation chemistry relevant to isothiazol-5-amines often involves their synthesis through the oxidative cyclization of precursors. thieme-connect.de A primary method for forming the isothiazol-5-amine core is the oxidation of 3-aminoprop-2-enethioamides. thieme-connect.de This reaction can be carried out using a variety of oxidizing agents. thieme-connect.de
Commonly employed oxidants for this transformation include:
Iodine
Hydrogen peroxide
Ammonium (B1175870) persulfate
Peracids
Bromine
Thionyl chloride
Sulfuryl chloride
Air
Chloroamine thieme-connect.de
For example, 3-Methylisothiazol-5-amine (B1582229) hydrochloride can be synthesized by dissolving 3-aminobut-2-enethioamide (B14097670) and pyridine (B92270) in ethanol (B145695), followed by the dropwise addition of iodine in ethanol, which acts as the oxidizing agent to facilitate the ring closure. thieme-connect.de Furthermore, solvent-free oxidative cyclization of 3-aminopropenethiones can be achieved using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com This highlights that the formation of the isothiazole ring is an oxidative process, suggesting the precursors are in a more reduced state. Information regarding the direct oxidation or reduction of the this compound heterocycle itself is less commonly detailed in the reviewed literature.
Photochemical Reactivity of Isothiazole Derivatives
Isothiazole derivatives exhibit significant photochemical reactivity, undergoing structural rearrangements and isomerizations upon exposure to light. researchgate.netrepec.orgchemistryworld.com Photoexcitation of isothiazoles populates their π,π* singlet excited states, which can then undergo a series of structural changes, leading to a permutation of the atoms within the heterocyclic system. researchgate.netrepec.org This photochemical permutation provides a powerful method for accessing complex or difficult-to-synthesize derivatives from more readily available structural isomers under mild conditions. researchgate.netrepec.org
The proposed mechanisms for these photo-transpositions are complex and involve high-energy intermediates. Theoretical studies on methylisothiazole isomers suggest a preferred reaction pathway that proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the photoproduct. rsc.org Other proposed mechanisms involve the formation of Dewar-type intermediates (valence bond tautomers) or thioketone-azirine species, which then cyclize to form the rearranged product. researchgate.net
This photochemical approach is not limited to simple isothiazoles and has shown potential for extension to other azole systems, including benzo[d]isothiazole, indazole, and pyrazole. researchgate.netrepec.org The process is highly atom-efficient and can tolerate a wide range of chemical functionalities, making it a versatile tool in synthetic chemistry. researchgate.net Recent research has also demonstrated the use of photochemical flow reactors to convert isoxazoles, a related heterocycle, into highly reactive ketenimine intermediates, which can then be transformed into pharmaceutically relevant pyrazoles. nih.gov
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in predicting the three-dimensional structure, electronic distribution, and reactivity of molecules. For isothiazole (B42339) derivatives, these theoretical studies provide insights that are complementary to experimental data.
Density Functional Theory (DFT) has become a standard method for investigating the properties of heterocyclic compounds. researchgate.netresearchgate.net Studies on related hydrochloride salts and isothiazole derivatives commonly employ hybrid functionals like B3LYP in conjunction with basis sets such as DNP (double numerical basis sets plus polarization) or Pople-style basis sets (e.g., 6-311++G(d,p)) to perform geometry optimizations and predict molecular properties. researchgate.net For solid-state analyses, Gauge-Including Projector-Augmented Wave (GIPAW) DFT calculations are particularly effective for correlating experimental solid-state NMR data with theoretical structures, as demonstrated in studies of other pharmaceutical hydrochlorides. nih.gov These calculations help confirm crystallographic disorder and provide a more complete picture of the solid-state structure. nih.gov
Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of a molecule. This process involves calculating the potential energy of the molecule as a function of its bond rotations. For Isothiazol-5-amine (B1592242) hydrochloride, theoretical conformational scans can identify the global energy minimum structure. This is particularly relevant in the solid state, where molecules may adopt specific conformations due to crystal packing forces. nih.gov Energy minimization, performed using DFT or other quantum mechanical methods, refines the molecular geometry to this lowest energy state, providing the foundational structure for subsequent property calculations like vibrational frequencies and electronic transitions.
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic nature. youtube.com
For Isothiazol-5-amine hydrochloride, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur atom and the amino group. The LUMO is likely distributed across the π-system of the isothiazole ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis is a powerful tool for predicting how the molecule will interact with other chemical species. wikipedia.orgnih.gov
Vibrational Spectroscopy Studies (IR, Raman) and Theoretical Correlations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. researchgate.netamericanpharmaceuticalreview.com These experimental spectra serve as a molecular fingerprint. For a comprehensive assignment of the observed vibrational bands, experimental data is often correlated with theoretical frequencies calculated using DFT. nih.gov
Quantum mechanical calculations can predict the vibrational modes of this compound. nih.gov By comparing the calculated wavenumbers with the experimental IR and Raman spectra, each band can be assigned to a specific molecular motion, such as N-H stretching of the amine group, C=C and C=N stretching within the isothiazole ring, and C-S stretching modes. This correlative approach provides a robust characterization of the molecule's vibrational properties. nih.govscialert.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | IR |
| C-H Stretch (Aromatic) | 3000-3100 | IR/Raman |
| C=N Stretch | 1640-1690 | IR/Raman |
| C=C Stretch | 1500-1600 | IR/Raman |
| C-S Stretch | 600-800 | Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an essential tool for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org For this compound, the proton NMR spectrum is expected to show distinct signals for the two protons on the isothiazole ring (H3 and H4) and the protons of the ammonium (B1175870) group. The ¹³C NMR spectrum would similarly show signals for the carbon atoms of the heterocyclic ring.
In related 3-substituted 4,5-dichloroisothiazole compounds, the chemical shift for the proton at the C-H position of the ring appears around δ = 7.32-7.47 ppm in CDCl₃. researchgate.net The carbon signals for the isothiazole ring in these derivatives are observed in the range of δ = 125-158 ppm. researchgate.net Solid-state ¹H-¹³C CPMAS NMR experiments, supported by GIPAW-DFT calculations, have proven effective in assigning resonances for structurally similar hydrochloride salts, providing excellent agreement between experimental and calculated chemical shifts. nih.gov
| Atom | Predicted Chemical Shift (ppm) | Nucleus |
|---|---|---|
| H3 | ~7.5 - 8.5 | ¹H |
| H4 | ~6.5 - 7.5 | ¹H |
| NH₃⁺ | Variable, broad | ¹H |
| C3 | ~140 - 150 | ¹³C |
| C4 | ~110 - 125 | ¹³C |
| C5 | ~160 - 170 | ¹³C |
2D NMR Techniques (e.g., NOESY) for Regiochemistry Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the constitution and relative spatial arrangement of atoms within a molecule. While standard one-dimensional (1D) 1H and 13C NMR provide essential information about the chemical environment of individual nuclei, 2D techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), offer through-space correlations, which are invaluable for elucidating regiochemistry, particularly in substituted heterocyclic systems. derpharmachemica.com
In the case of this compound, the primary challenge in structural confirmation lies in definitively assigning the position of the amino group. NOESY experiments can resolve this by detecting spatial proximities between protons. For instance, a NOESY spectrum would be expected to show correlations between the amino protons and the proton at position 4 of the isothiazole ring if the amino group is indeed at position 5. The absence of such a correlation and the potential observation of a correlation to a proton at another position would indicate a different regioisomer. The intensity of the NOESY cross-peaks is proportional to the inverse sixth power of the distance between the interacting nuclei, making it a highly sensitive method for determining which atoms are close to each other in space. derpharmachemica.com
In analogous heterocyclic systems, NOESY has been effectively used to establish stereochemical and regiochemical relationships. rsc.org For example, in complex molecules with multiple substituents on a ring, NOESY can differentiate between isomers by identifying which groups are on the same side of the ring. This through-space information is complementary to through-bond correlation techniques like COSY and HMBC, providing a complete picture of the molecular structure.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for the Isothiazole Ring of this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H3 | 8.0 - 8.5 | - |
| H4 | 7.0 - 7.5 | - |
| C3 | - | 150 - 155 |
| C4 | - | 115 - 125 |
| C5 | - | 165 - 170 |
Note: These are predicted values based on data from analogous aminothiazole and isothiazole derivatives and may vary from experimental values. rsc.orgrsc.org
Mass Spectrometry Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₃H₅ClN₂S, corresponding to a molecular weight of 136.60 g/mol . sigmaaldrich.comsigmaaldrich.com The free base, Isothiazol-5-amine, has a molecular formula of C₃H₄N₂S and a molecular weight of 100.14 g/mol . scbt.com
In a typical electron ionization (EI) mass spectrum of an amine-containing heterocyclic compound, the molecular ion peak (M⁺) is expected to be observed. For Isothiazol-5-amine (the free base), this would appear at an m/z of 100. Due to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. libretexts.org
The fragmentation of the molecular ion provides a fingerprint that can aid in structure confirmation. Common fragmentation pathways for aromatic and heterocyclic amines include the loss of small neutral molecules. libretexts.orgnih.govresearchgate.net For Isothiazol-5-amine, potential fragmentation could involve the loss of HCN (27 u) from the ring or the cleavage of the C-S or S-N bonds. The fragmentation of protonated amino acids in atmospheric pressure chemical ionization (APCI) often shows losses of H₂O, CO, and NH₃. nih.gov While the specific fragmentation of this compound would need to be determined experimentally, analysis of related structures such as 2-aminothiazole (B372263) shows prominent peaks in its mass spectrum. nih.gov
Table 2: Illustrative Mass Spectrometry Data for a Related Aminothiazole
| m/z | Relative Intensity (%) | Possible Fragment |
| 100 | 99.99 | [M]⁺ |
| 58 | 74.13 | [C₂H₂N₂]⁺ |
| 73 | 17.31 | [C₃H₃NS]⁺ |
| 45 | 19.50 | [CHS]⁺ |
| 28 | 27.07 | [N₂]⁺ or [C₂H₄]⁺ |
Note: This data is for 2-aminothiazole and serves as an example of potential fragmentation. The fragmentation of this compound may differ. nih.gov
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate, provides valuable insights into the expected solid-state features. researchgate.net In the crystal lattice of a hydrochloride salt of a heterocyclic amine, it is anticipated that the chloride anion will be involved in hydrogen bonding with the protonated amine group and potentially with other hydrogen-bond donors present in the structure, including water molecules if it crystallizes as a hydrate. researchgate.net
These hydrogen bonding interactions create a network that stabilizes the crystal structure. For this compound, one would expect to observe N-H···Cl hydrogen bonds. The geometry of the isothiazole ring itself, including the planarity and the endocyclic bond angles, would also be precisely determined. The C-S, S-N, N=C, and C=C bond lengths can be compared to theoretical values and data from other isothiazole derivatives to understand the electronic nature of the ring system. mdpi.com
Table 3: Representative Crystallographic Data for a Related Heterocyclic Hydrochloride Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3826 |
| b (Å) | 9.4258 |
| c (Å) | 13.5762 |
| β (°) | 99.453 |
| V (ų) | 1689.27 |
| Z | 8 |
Note: Data is for 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate and is presented for illustrative purposes. researchgate.net
Applications of Isothiazol 5 Amine Hydrochloride in Organic Synthesis
Isothiazol-5-amine (B1592242) Hydrochloride as a Building Block for Complex Molecules
The inherent reactivity of Isothiazol-5-amine hydrochloride makes it an attractive starting material for the construction of more complex molecular frameworks. The isothiazole (B42339) ring itself is a stable aromatic system, providing a robust core upon which to build. The amine group at the 5-position serves as a key functional handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions enable the facile introduction of diverse substituents and the extension of the molecular structure, leading to the creation of novel compounds with tailored properties. The stability of the isothiazole nucleus ensures that it remains intact throughout multi-step synthetic sequences, solidifying its role as a reliable building block in the assembly of complex organic molecules.
Role in the Synthesis of Other Heterocyclic Compounds
This compound is not only a building block for acyclic or substituted aromatic compounds but also serves as a crucial intermediate in the synthesis of other heterocyclic systems. Its bifunctional nature, possessing both an amino group and a heterocyclic ring, allows it to participate in cyclization reactions to form fused heterocyclic structures. For instance, derivatives of Isothiazol-5-amine can be utilized in the construction of fused systems like isothiazolo[4,5-b]pyridines. These fused heterocycles are of significant interest due to their potential biological activities. The synthesis often involves the reaction of the amino group with a suitable dielectrophile, leading to the formation of a new ring fused to the isothiazole core. This strategy provides a modular approach to a variety of complex heterocyclic scaffolds that would be challenging to synthesize through other means. A general representation of the synthesis of fused heterocycles is the reaction of an amino-substituted heterocycle with a bifunctional reagent, leading to annulation.
Precursor for Pharmacologically Active Compounds
The isothiazole moiety is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound has garnered considerable attention as a precursor for the development of new therapeutic agents. Its ability to be readily functionalized allows for the synthesis of a diverse library of derivatives that can be screened for various pharmacological activities.
Development of Peptidomimetics
While the direct synthesis of peptidomimetics from this compound is not extensively documented in publicly available research, the broader class of aminothiazoles and related heterocycles are utilized in the design of peptide mimics. Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. The isothiazole ring can serve as a rigid scaffold to mimic peptide beta-turns or to position pharmacophoric groups in a specific spatial orientation to interact with biological targets. Although specific examples starting directly from this compound are scarce, the principles of using amino-substituted heterocycles in peptidomimetic design are well-established.
Synthesis of Sulfonamide Derivatives with Therapeutic Interest
Sulfonamides represent a critical class of therapeutic agents with a broad spectrum of biological activities, including antibacterial and diuretic properties. A closely related compound, 5-amino-3-methylisothiazole, has been shown to be convertible into S-p-aminobenzenesulphonamido-3-methyl isothiazole. This sulfonamide derivative has demonstrated significant antibacterial activity, in some cases greater than that of the well-known sulfathiazole, particularly against E. coli. The synthesis involves the acylation of the 5-amino group with a benzenesulfonyl chloride derivative. While this specific example utilizes the 3-methyl analog, the chemical reactivity of the 5-amino group in this compound suggests its potential as a precursor for a similar class of sulfonamide derivatives with therapeutic interest.
| Precursor | Resulting Sulfonamide Derivative | Reported Activity |
| 5-Amino-3-methylisothiazole | S-p-aminobenzenesulphonamido-3-methyl isothiazole | Antibacterial (effective against E. coli) |
Intermediate for Kinase Inhibitors (e.g., MMP12, Aurora Kinase, GAK)
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Isothiazole-containing compounds have emerged as promising scaffolds for the development of potent and selective kinase inhibitors.
MMP12 and Aurora Kinase Inhibitors: Research has indicated that 5-Amino-3-methylisothiazole hydrochloride, a closely related analog, serves as a precursor for the synthesis of inhibitors targeting Matrix Metalloproteinase 12 (MMP12) and Aurora Kinases. rsc.org These enzymes are implicated in cancer progression, making them attractive targets for drug development. The synthesis of these inhibitors likely involves the modification of the amino group and further elaboration of the isothiazole scaffold to achieve specific binding to the kinase active site.
GAK Inhibitors: Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of Cyclin G-associated kinase (GAK), a host factor essential for the replication of various viruses. rsc.orgapolloscientific.co.uk The synthesis of these fused heterocyclic inhibitors involves the construction of the pyridine (B92270) ring onto an isothiazole precursor. While the direct use of this compound is not explicitly detailed in all published routes, the isothiazole core is a fundamental component of the final active molecule. The general synthetic strategy often starts with a substituted pyridine which is then used to form the isothiazole ring, or a pre-formed isothiazole is elaborated to build the fused pyridine ring. rsc.orgnih.gov
| Kinase Target | Inhibitor Scaffold | Precursor Relationship |
| MMP12 | Varies | Precursor is 5-Amino-3-methylisothiazole hydrochloride rsc.org |
| Aurora Kinase | Varies | Precursor is 5-Amino-3-methylisothiazole hydrochloride rsc.org |
| GAK | Isothiazolo[4,3-b]pyridines | Isothiazole core is essential rsc.orgapolloscientific.co.uk |
Use in Dye Chemistry and Related Applications
The amino group in this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. Azo dyes are a major class of synthetic colorants used in a wide range of applications, including textiles, printing, and as indicators. The general synthesis involves the reaction of the primary aromatic amine with a source of nitrous acid to form a diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative.
While specific examples detailing the synthesis of azo dyes directly from this compound are not widely reported in scientific literature, the synthesis of azo dyes from other amino-substituted thiazoles and isothiazoles is a well-established practice. For instance, 2-aminothiazole (B372263) derivatives are commonly used to produce disperse dyes for polyester (B1180765) fabrics. The resulting thiazolylazo dyes exhibit a range of colors and good fastness properties. Given the similar reactivity of the amino group, this compound is a potential candidate for the synthesis of novel azo dyes with unique color properties, although this application remains an area for further exploration.
Biological Activity and Mechanistic Investigations of Isothiazol 5 Amine Hydrochloride Derivatives
Antimicrobial Activity
Derivatives of the isothiazole (B42339) scaffold have demonstrated significant antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents. Their activity spans a wide range of bacteria and fungi, addressing the urgent need for novel compounds to combat antimicrobial resistance.
Antibacterial Efficacy (Gram-positive and Gram-negative)
Isothiazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported the activity of various isothiazolopyridone and isothiazolone (B3347624) analogues against clinically relevant pathogens.
For instance, certain isothiazolopyridone derivatives exhibit inhibitory activity against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. nih.govnih.gov Thiazole (B1198619) derivatives have also demonstrated a greater inhibitory effect on Gram-positive bacteria compared to Gram-negative ones. researchgate.net Specifically, isatin-decorated thiazole derivatives have shown potent activity against E. coli and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov
Some isothiazolone analogues have proven to be potent bactericidal agents against antibiotic-resistant strains, including Carbapenem-Resistant Enterobacteriaceae (CRE) and MRSA. nih.gov One compound, 5-chloroisothiazolone with an N-(4-chlorophenyl) substitution, was particularly effective against an E. coli strain carrying the NDM-1 resistance gene, with a Minimum Inhibitory Concentration (MIC) value of less than 0.032 μg/mL. nih.gov Another isothiazolone-nitroxide hybrid showed markedly improved activity against Vancomycin-Resistant S. aureus (VRSA) with a MIC of 8.75 μM. nih.gov
Antifungal Properties
The antifungal potential of isothiazole derivatives is well-documented, with activity observed against various fungal pathogens. nih.govnih.gov Notably, isatin-decorated thiazole derivatives have displayed antifungal activity against Candida albicans equivalent to the standard drug Nystatin. nih.gov
A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These values were comparable or even superior to nystatin. nih.gov Other studies have shown that certain 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives are effective against various Candida species. scielo.br
Furthermore, isothiazole–thiazole derivatives have been developed as potent fungicides against plant pathogens like Pseudoperonospora cubensis and Phytophthora infestans, which are oomycetes. nih.govresearchgate.net One particular compound exhibited an EC₅₀ value of 0.046 mg L⁻¹ against P. cubensis. nih.gov
Mechanisms of Antimicrobial Action
The antimicrobial effects of isothiazole derivatives are attributed to several mechanisms of action that disrupt essential cellular processes in pathogens.
Enzyme Inhibition : A primary mechanism is the inhibition of crucial bacterial enzymes. Isothiazolopyridone derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. nih.govnih.gov This inhibition ultimately leads to the cessation of DNA synthesis and bacterial cell death. nih.gov
Cell Wall and Membrane Disruption : Some derivatives act by compromising the integrity of the bacterial cell wall or membrane. Studies have demonstrated that certain thiazole compounds can alter membrane permeability, causing the leakage of essential intracellular components like nucleic acids and proteins, which results in cell death. nih.gov For antifungal action, the mechanism may involve interference with the fungal cell wall structure and/or the cell membrane. nih.gov An osmoprotectant assay using sorbitol suggested that these compounds may act on the cell wall of C. albicans. nih.gov
Disruption of Cell Division : Novel thiazole-quinolinium derivatives have been found to interfere with bacterial cell division by targeting the FtsZ protein. rsc.org These compounds stimulate FtsZ polymerization, which disrupts its dynamic assembly and the formation of the Z-ring, a critical step in bacterial cytokinesis. rsc.org
Other Mechanisms : Isothiazolones are known to diffuse across the cell membrane and react with intracellular thiols, such as those in glutathione (B108866) and protein cysteine residues, leading to oxidative stress and enzyme inactivation. nih.gov In plant-pathogenic oomycetes, isothiazole–thiazole derivatives have been found to target the oxysterol-binding protein (PcORP1), a mechanism shared with the fungicide oxathiapiprolin. nih.govresearchgate.net
Anticancer and Cytotoxic Effects
Isothiazole and its related thiazole derivatives have emerged as a significant class of compounds with promising anticancer and cytotoxic properties. nih.govnih.gov Their activity has been demonstrated across a multitude of cancer cell lines, operating through various molecular pathways.
Activity against Various Cancer Cell Lines
The cytotoxic potential of isothiazole and thiazole derivatives has been evaluated against a diverse panel of human cancer cell lines. Research has shown these compounds to be active against breast cancer (MCF-7, MDA-MB-231), ovarian cancer (A2780), cervical cancer (Hela), colon cancer (HCT-116, HT29), liver cancer (HepG2), leukemia (MOLT-4), pancreatic cancer (BxPC-3), lung cancer (A-549), glioblastoma, and melanoma. nih.govnih.govacs.orgmdpi.comnih.govresearchgate.net
For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potent antiproliferative activity. Compound 4c from this series was found to be the most active, with IC₅₀ values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. mdpi.com In another study, novel arylidene-hydrazinyl-thiazoles demonstrated significant cytotoxicity, with compounds 4m , 4n , and 4r reducing cell survival to as low as 23.85% in BxPC-3 pancreatic cancer cells at a 10 μM concentration. acs.org Furthermore, certain thiadiazole-based bis-thiazolidinone compounds also exhibited strong cytotoxic effects against HepG2, MCF-7, and HCT-116 cell lines. nih.gov
Molecular Targets and Pathways in Cancer Therapy
The anticancer activity of isothiazole derivatives is underpinned by their ability to interact with and modulate key molecular targets and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition : A predominant mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. nih.gov
PI3K/Akt/mTOR Pathway : Many thiazole derivatives have been developed as inhibitors of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, which is crucial for cell growth and survival. nih.govnih.gov Some compounds act as dual inhibitors of both PI3K and mTOR. nih.gov
Receptor Tyrosine Kinases (RTKs) : Derivatives have been shown to target RTKs such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and the epidermal growth factor receptor (EGFR). mdpi.comdrugbank.com For instance, one thiazole derivative inhibited VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com
Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs, which regulate the cell cycle, is another target. mdpi.com
Induction of Apoptosis : Many isothiazole and thiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. nih.govacs.orgmdpi.com This is often achieved by:
Modulating Apoptotic Proteins : Influencing the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. acs.orgdrugbank.com
Activating Caspases : Increasing the levels of executioner caspases like caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade. acs.orgdrugbank.comnih.gov
Disrupting Mitochondrial Membrane Potential : Causing loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.govacs.org
Cell Cycle Arrest : These compounds can halt the progression of the cell cycle, typically at the G1/S or G2/M phases, preventing cancer cells from dividing. mdpi.comdrugbank.com For example, a potent thiazole derivative was found to induce cell cycle arrest at the G1/S phase and increase the accumulation of cells in the pre-G1 phase, indicative of apoptosis. mdpi.com
Inhibition of Metabolic Enzymes : Some thiazole derivatives have been designed to inhibit lactate (B86563) dehydrogenase (LDH), an enzyme critical for the altered glycolytic metabolism (the Warburg effect) seen in many cancer cells. acs.org By inhibiting LDH, these compounds reduce the cancer cells' ability to effectively use lactate, thereby curbing proliferation. acs.org
Neuroprotective Effects
Isothiazole derivatives have shown promise as potential neuroprotective agents, with studies pointing to their efficacy in models of neurodegenerative diseases. While research specifically on isothiazol-5-amine (B1592242) hydrochloride is limited, the broader class of isothiazole-containing compounds has been the subject of several investigations.
One area of focus has been Alzheimer's disease. For instance, a series of benzothiazole-isothiourea derivatives were synthesized and evaluated for their potential to combat this neurodegenerative disorder. These compounds were designed to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ1-42), two key pathological hallmarks of Alzheimer's. In silico and in vitro studies revealed that some of these derivatives exhibited significant inhibitory activity against both targets, suggesting a multi-target approach to neuroprotection. nih.gov
Furthermore, a patent has been granted for isoxazole (B147169), isothiazole, and pyrazole (B372694) compounds that are claimed to enhance cognitive function and possess neuroprotective properties. These compounds are described as selective ligands for neuronal nicotinic receptors, which are implicated in cognitive processes and have been investigated as therapeutic targets for neurological and mental disorders. acs.org The patent highlights the potential of the isothiazole scaffold in developing treatments for conditions characterized by decreased cholinergic function. acs.org
The structural similarity of isothiazoles to other neuroprotective heterocyclic compounds has also driven research in this area. For example, thiazole sulfonamides have been investigated for their neuroprotective effects in a model of Parkinson's disease. acs.org These findings, while not directly involving isothiazol-5-amine hydrochloride, underscore the potential of the core isothiazole structure in the design of novel neuroprotective agents.
Anti-inflammatory Activity
Isothiazole derivatives have been reported to possess anti-inflammatory properties, with some studies investigating their mechanism of action, including the inhibition of key inflammatory enzymes.
Research has indicated that certain 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives exhibit noteworthy anti-inflammatory and immunotropic actions. researchgate.net One prominent example is the drug denotivir, an isothiazole derivative that has demonstrated anti-inflammatory activity in addition to its primary antiviral effects. researchgate.net Another study highlighted the potential anti-inflammatory properties of 5-(2-(dimethylamino)acetamido)-3-methyl-isothiazole. nih.gov
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory drug development. Some isothiazole derivatives have been investigated as COX inhibitors.
Specifically, a class of compounds known as isothiazolo[5,4-b]pyridines has been reported to act as inhibitors of the COX-1 enzyme. nih.gov While the search results did not provide specific inhibitory concentration (IC50) values for these compounds, their identification as COX-1 inhibitors points to a potential mechanism for the anti-inflammatory effects of certain isothiazole derivatives. It is important to note that much of the research on COX inhibition by five-membered heterocycles has focused on the related thiazole and isoxazole cores. acs.orgnih.govnih.govmdpi.comrasayanjournal.co.ingoogle.com These studies, while not directly on isothiazoles, provide a rationale for investigating the isothiazole scaffold for similar activities.
Other Reported Biological Activities
Beyond neuroprotective and anti-inflammatory effects, derivatives of isothiazole have been explored for a range of other biological applications.
Antiviral Activity
Several isothiazole derivatives have demonstrated significant antiviral activity against a variety of viruses. For example, certain isothiazole derivatives have been found to be active against picornaviruses, such as poliovirus and rhinovirus, as well as measles virus. nih.gov One specific compound, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, showed activity against rhinoviruses, Coxsackie B1, and measles virus. nih.gov Another study reported on isothiazole derivatives that were effective against both HIV-1 and HIV-2. nih.gov
A review of the literature also indicates that isothiazole derivatives have been investigated for their activity against a broad spectrum of viruses, including those responsible for significant human diseases. researchgate.net
Antidiabetic Activity
The potential of isothiazole derivatives in the management of diabetes has also been a subject of investigation. While much of the research has focused on the closely related thiazole derivatives, which include marketed antidiabetic drugs, some studies have explored isatin (B1672199) thiazoles for their antidiabetic properties. nih.govrasayanjournal.co.inijpsjournal.com
These studies often focus on the inhibition of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. For instance, a series of isatin thiazole derivatives were synthesized and evaluated for their ability to inhibit these enzymes, with some compounds showing promising activity. nih.gov The findings suggest that the isothiazole scaffold could be a valuable starting point for the design of new antihyperglycemic agents.
Plant Defense Activators
In the field of agriculture, certain isothiazole derivatives have been identified as effective plant defense activators, helping to protect crops from pathogens. acs.orgnih.gov These compounds can induce a state of heightened resistance in plants, known as systemic acquired resistance (SAR).
A notable example is the compound isotianil, an isothiazole derivative that is used commercially to protect plants. nih.govnih.govmdpi.com Isotianil and other 3,4-dichloroisothiazole derivatives have been shown to induce SAR, leading to enhanced resistance against a broad range of pathogens. nih.govnih.gov The mechanism of action involves the activation of the plant's natural defense pathways, often mediated by salicylic (B10762653) acid. This leads to the expression of pathogenesis-related proteins that help to ward off infection. nih.gov
Research in this area has also explored the combination of isothiazole-based plant resistance inducers with traditional fungicides to create more effective crop protection strategies. mdpi.com
Enzyme Inhibition Studies (e.g., Urease)
While specific studies on the urease inhibition of this compound derivatives are not extensively documented in publicly available research, the broader class of isothiazole and related thiazole derivatives has shown significant potential as urease inhibitors. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key therapeutic strategy for treating infections caused by urease-producing bacteria like Helicobacter pylori, which is implicated in peptic ulcers and gastritis.
Research on various thiazole-based compounds has demonstrated their potent urease inhibitory activity. For instance, studies on 2-aminothiazole (B372263) derivatives have shown that modifications at different positions of the thiazole ring can lead to significant inhibitory effects. nih.gov Similarly, novel series of sulfonates and sulfamates bearing an imidazo[2,1-b]thiazole (B1210989) scaffold have been designed and shown to exhibit potent urease inhibition, with some compounds being significantly more active than the standard inhibitor, thiourea. nih.govnih.govresearchgate.net One of the most potent compounds from this series, an imidazo[2,1-b]thiazole sulfamate (B1201201) derivative, inhibited urease with an IC50 value of 2.94 ± 0.05 μM, which is approximately eight times more potent than thiourea. nih.govnih.gov
The mechanism of inhibition for these related heterocyclic compounds often involves interaction with the nickel ions in the active site of the urease enzyme. The nitrogen and sulfur atoms present in the thiazole ring are capable of coordinating with the metal ions, thereby inactivating the enzyme. For derivatives of this compound, it can be postulated that the isothiazole core, along with the amine group, could similarly interact with the nickel center of urease. The specific nature and strength of this inhibition would, however, be highly dependent on the types of substituents attached to this core structure.
Table 1: Urease Inhibition Data for Selected Thiazole and Related Heterocyclic Derivatives
| Compound Class | Specific Derivative Example | Urease IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole sulfamates | Compound 2c | 2.94 ± 0.05 | nih.govnih.gov |
| Imidazo[2,1-b]thiazole sulfonates | Compound 1d | 3.09 ± 0.07 | nih.govresearchgate.net |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides | Compound 7j | 2.85 | researchgate.net |
| Standard Inhibitor | Thiourea | 22.3 ± 0.031 | nih.govnih.gov |
This table presents data for related heterocyclic compounds to provide context for the potential activity of this compound derivatives, for which specific data is not available.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) provides crucial insights into how the chemical structure of a molecule influences its biological activity. For isothiazole and thiazole derivatives, SAR studies have been instrumental in identifying key structural features that govern their enzyme inhibitory potential.
In the context of urease inhibition by related thiazole derivatives, several key SAR observations have been made:
Substituents on the Ring: The nature and position of substituents on the heterocyclic ring play a pivotal role. For 2-aminothiazole derivatives, the introduction of bulky or hydrophilic substituents at various positions can significantly decrease or abolish inhibitory activity against nitric oxide synthase, a different enzyme target, suggesting that steric and electronic factors are critical. nih.gov
Amine Group Modification: For derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide, designed based on the structure of the anticancer drug dasatinib, modifications to the amide linkage and the phenyl ring substituents were found to be critical for their antiproliferative activity. nih.gov
Fused Ring Systems: The fusion of the thiazole ring with other heterocyclic systems, such as in imidazo[2,1-b]thiazole derivatives, has been shown to enhance urease inhibitory activity. nih.govnih.govresearchgate.net
For hypothetical derivatives of this compound, SAR studies would be essential to understand how different substituents on the isothiazole ring and modifications of the 5-amine group affect their biological activity. It can be inferred from studies on related compounds that electron-withdrawing or electron-donating groups at different positions would modulate the electronic environment of the isothiazole ring, thereby influencing its interaction with biological targets. The nature of the substituent would also impact the lipophilicity and steric profile of the molecule, which are key determinants of its pharmacokinetic and pharmacodynamic properties.
Computational Studies in Biological Activity Prediction
Computational methods are powerful tools for predicting the biological activity of novel compounds and for elucidating their mechanism of action at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used to understand the binding interactions between an inhibitor and an enzyme's active site.
In the study of urease inhibitors, molecular docking simulations have been performed on various thiazole and thiadiazole derivatives to elucidate their binding modes. For instance, docking studies of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives into the active site of Jack bean urease revealed that these compounds could interact effectively with the active site. researchgate.net The most potent compounds in a series of imidazopyridine-oxazole derivatives showed a good correlation between their in vitro urease inhibitory activity and their in silico docking scores, with key interactions including hydrogen bonding and pi-pi stacking with active site residues. nih.gov
For derivatives of this compound, molecular docking simulations could be employed to predict their binding affinity and orientation within the urease active site. Such studies would help in identifying key interactions, such as the coordination of the isothiazole nitrogen or sulfur with the nickel ions, and hydrogen bonding between the amine group or other substituents with amino acid residues in the active site. These computational insights would be invaluable for the rational design of more potent and selective inhibitors.
Table 2: Representative Molecular Docking Results for Urease Inhibitors
| Compound Class | Key Predicted Interactions with Urease Active Site | Reference |
| Imidazopyridine-oxazole derivatives | Pi-pi stacking, pi-pi T-shaped, and hydrogen bonding | nih.gov |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives | Interaction with the active site of the urease enzyme | researchgate.net |
| Dihydropyrimidine phthalimide (B116566) hybrids | Interactions with Ala366, Ala170, Asp363, Cys322, His222, His275, and Ni ion | ekb.eg |
| Halo-substituted mixed ester/amide-based derivatives | Binding within the active site pocket | nih.gov |
This table provides examples of docking study findings for various heterocyclic urease inhibitors to illustrate the potential interactions for this compound derivatives.
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity of a compound based on its structural formula. The PASS algorithm analyzes the structure-activity relationships for a large training set of known biologically active compounds to predict a wide range of pharmacological effects and mechanisms of action.
PASS predictions for novel thiazole-based thiazolidinones have revealed their potential antibacterial properties, which were subsequently confirmed by in vitro testing. researchgate.net This highlights the utility of PASS in identifying promising candidates for further biological evaluation.
For the hypothetical derivatives of this compound, PASS analysis could be a valuable initial step to predict their potential biological activities. The output of a PASS prediction is a list of probable activities with a corresponding probability to be active (Pa) and probability to be inactive (Pi). This can help in prioritizing which biological assays to perform and can suggest potential therapeutic applications for these novel compounds. For example, a PASS prediction might suggest activities such as enzyme inhibition, antimicrobial effects, or other pharmacological actions, guiding the direction of future experimental research.
Advanced Topics and Future Research Directions
Development of New Isothiazole-Based Drug Candidates
The isothiazole (B42339) ring is a significant heterocyclic system that forms the backbone of numerous biologically active compounds. medwinpublishers.comnih.gov It is considered a "privileged pharmacophore" because its structure allows for interaction with a wide range of biological targets. nih.gov This has spurred extensive research into the development of new drug candidates based on isothiazole derivatives for various therapeutic applications. nih.gov
Researchers have successfully synthesized and evaluated isothiazole derivatives with a broad spectrum of pharmacological activities. These include:
Anticancer Agents: Isothiazole-containing compounds have shown promise as anticancer agents. For instance, certain derivatives have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them potential therapeutics for cancer. acs.org Others have been designed as dual EGFR/VEGFR-2 inhibitors, targeting key pathways in tumor growth and angiogenesis.
Antifungal and Antimicrobial Agents: The isothiazole moiety is a component of compounds with significant antifungal and antibacterial properties. nih.govmdpi.com For example, new isoxazole-based derivatives have been synthesized and shown to have selective anti-Candida potential.
Anti-inflammatory and Analgesic Activity: The structural framework of isothiazole has been utilized to develop compounds with anti-inflammatory and pain-relieving properties. mdpi.com
Dopamine (B1211576) Receptor Agonists: Novel isothiazolo-apomorphines have been synthesized and studied for their affinity for dopamine receptor subtypes, which are important targets in the treatment of neurological and psychiatric disorders.
The development of these candidates often involves molecular hybridization, where the isothiazole scaffold is combined with other pharmacophores to enhance biological activity and improve therapeutic profiles.
Exploration of Isothiazol-5-amine (B1592242) Hydrochloride in Material Science
The unique chemical properties of the isothiazole ring extend its utility beyond medicine into the realm of material science. Isothiazole derivatives, including those derived from Isothiazol-5-amine hydrochloride, are being explored for applications in dyes, pigments, and polymers.
Dyes and Pigments: Azo dyes containing an isothiazole moiety have been developed for coloring hydrophobic textiles like polyesters and polyamides. google.com These dyes are noted for their bright shades and good fastness properties. mdpi.com The synthesis of azo dyes from aminoisothiazole derivatives is particularly important for the synthetic fiber industry. medwinpublishers.com Furthermore, certain cyanoisothiazole derivatives have found use in the formulation of ink-jet inks. medwinpublishers.com
Polymers: Research has been conducted on incorporating the isothiazole ring into polymer backbones. For instance, heteroaromatic thiazole-based polyurea derivatives have been synthesized and characterized. mdpi.com Some of these polymers have shown potential as corrosion inhibitors for steel. mdpi.com The isothiazole structure can be a building block for new materials with interesting electronic and mechanical properties. medwinpublishers.com
Table 1: Applications of Isothiazole Derivatives in Material Science
| Application Area | Specific Use | Reference Compound/Derivative | Key Properties |
| Dyes | Textile Dyeing | Isothiazole Azo Dyes | Yellow shades, excellent fastness |
| Inks | Ink-jet Inks | 4-Cyanoisothiazole Derivatives | Component of ink formulations |
| Polymers | Corrosion Inhibition | Thiazole-based Polyurea | Potential to inhibit steel corrosion |
Isothiazole Chemistry in Agrochemistry
In the field of agrochemistry, isothiazole derivatives have emerged as a significant class of compounds for crop protection. nih.gov Their broad-spectrum biological activity and low toxicity make them attractive candidates for the development of green pesticides. nih.govacs.org
Key applications of isothiazole chemistry in agriculture include:
Fungicides: Isothiazole derivatives have demonstrated potent fungicidal activity against a range of plant pathogens. rsc.orgnih.gov For example, they have been effective against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. rsc.orgnih.gov
Systemic Acquired Resistance (SAR): Certain isothiazoles, particularly 3,4-dichloroisothiazoles, can induce systemic acquired resistance in plants. rsc.org This enhances the plant's own defense mechanisms against subsequent pathogen attacks.
Insecticides and Herbicides: Besides their fungicidal properties, some isothiazole derivatives have also shown insecticidal and herbicidal activities. rsc.org
The understanding of the structure-activity relationship of these compounds is crucial for designing new and more potent pesticides with improved environmental profiles. nih.govacs.org
Green Chemistry Approaches for Isothiazole Synthesis
The increasing focus on environmental sustainability has driven the development of green chemistry approaches for the synthesis of isothiazoles. nih.govbepls.com These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to conventional synthetic routes. researchgate.net
Examples of green synthetic strategies for isothiazoles include:
Neat Synthesis: This solvent-free approach involves the reaction of starting materials in the absence of a solvent, which simplifies the process and reduces waste. An ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles has been developed as a simple and eco-friendly method. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole (B1198619) and isothiazole derivatives. bepls.com
Use of Green Solvents and Catalysts: Researchers are exploring the use of environmentally benign solvents, such as water, and recyclable catalysts to make the synthesis of isothiazoles more sustainable. nih.govbepls.com
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical, aligning with the principles of green chemistry. researchgate.net
These green approaches are not only environmentally friendly but also offer advantages in terms of cost-effectiveness and scalability. nih.gov
Computational Design of Novel Isothiazole Derivatives
Computational methods play a crucial role in modern drug discovery and materials science, and the design of novel isothiazole derivatives is no exception. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how these compounds will interact with biological targets or to understand their material properties. nih.govtandfonline.com
Drug Design: In drug development, computational tools are used to design molecules with high affinity and selectivity for a specific biological target. For example, molecular docking studies have been used to investigate the binding interactions of new thiazole derivatives with the active site of enzymes like tubulin, aiding in the design of potent anticancer agents. nih.govacs.org These in-silico studies help in prioritizing which compounds to synthesize and test, saving time and resources. nih.gov
Structure-Activity Relationship (SAR): Computational models help in understanding the relationship between the chemical structure of a molecule and its biological activity. tandfonline.com By analyzing the interactions of different derivatives with a target protein, researchers can identify which functional groups are important for activity and use this information to design more potent compounds.
Pharmacokinetic and Pharmacodynamic Modeling of Isothiazole Compounds
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is essential for its development. PK describes what the body does to the drug (absorption, distribution, metabolism, excretion), while PD describes what the drug does to the body.
For isothiazole-containing drugs, such as the atypical antipsychotics ziprasidone (B1663615) and perospirone (B130592), detailed PK studies have been conducted. psychopharmacologyinstitute.comdrugbank.com
Ziprasidone:
Absorption: It is well-absorbed orally, with peak plasma concentrations reached in 6 to 8 hours. Its absorption is significantly increased when taken with food. psychopharmacologyinstitute.comfda.gov
Distribution: It has a high plasma protein binding of over 99%. psychopharmacologyinstitute.comnih.gov
Metabolism: Ziprasidone is extensively metabolized in the liver, with only a small amount of the unchanged drug excreted. psychopharmacologyinstitute.com
Elimination: It has a mean terminal half-life of about 7 hours. psychopharmacologyinstitute.comfda.gov
Perospirone:
Absorption: It is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 0.8 to 1.5 hours. drugbank.comnih.gov
Metabolism: It has an active metabolite, hydroxyperospirone, which reaches higher plasma concentrations than the parent drug and is believed to contribute significantly to its antipsychotic effect. nih.gov
Elimination: The elimination half-life is approximately 1.9 hours. drugbank.comnih.gov
PK/PD modeling helps in establishing the relationship between the drug's concentration in the body and its therapeutic effect. cambridge.org For instance, studies on perospirone have shown that dopamine D2 receptor occupancy, a key factor in its antipsychotic effect, is related to its plasma concentration. niph.go.jp Furthermore, research into the bioactivation of isothiazole derivatives is crucial for understanding their metabolic pathways and minimizing potential toxicity. nih.gov
Table 2: Pharmacokinetic Parameters of Selected Isothiazole-Containing Drugs
| Drug | Parameter | Value | Reference |
| Ziprasidone | Time to Peak Plasma Concentration (Oral) | 6-8 hours | psychopharmacologyinstitute.comfda.gov |
| Bioavailability (Oral, with food) | ~60% | psychopharmacologyinstitute.com | |
| Plasma Protein Binding | >99% | psychopharmacologyinstitute.comnih.gov | |
| Elimination Half-life | ~7 hours | psychopharmacologyinstitute.comfda.gov | |
| Perospirone | Time to Peak Plasma Concentration (Oral) | 0.8-1.5 hours | drugbank.comnih.gov |
| Elimination Half-life | ~1.9 hours | drugbank.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isothiazol-5-amine hydrochloride, and how can its purity be validated?
- Synthesis : The compound is synthesized via mutasynthesis, particularly for preparing geldanamycin derivatives with anti-heat shock protein (Hsp) properties. Key steps involve cyclization reactions using primary amines and sodium azide under controlled conditions .
- Purity Validation : Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are essential to confirm structural identity and purity. For example, NMR can resolve the isothiazole ring protons, while MS provides molecular ion confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures : Use personal protective equipment (PPE) including gloves, goggles, and lab coats due to potential skin/eye irritation risks. Work in a fume hood to avoid inhalation. Stability data indicate the compound is stable under recommended storage conditions (dry, 2–8°C), but incompatible materials and decomposition products remain uncharacterized .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Methodology : Standardize reaction parameters (e.g., temperature, solvent choice, and catalyst loading). For instance, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents for heterocyclic syntheses, while palladium/copper catalysts optimize yields .
Advanced Research Questions
Q. How can computational modeling guide the design of Isothiazol-5-amine derivatives for targeted protein interactions?
- Approach : Use retrosynthetic AI tools (e.g., Template_relevance Pistachio or Reaxys models) to predict feasible modifications. Molecular docking studies can simulate interactions with Hsp90 or other targets, leveraging the compound’s isothiazole core as a pharmacophore .
- Experimental Validation : Pair computational predictions with mutasynthesis assays to evaluate anti-Hsp activity. Monitor binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported reactivity data for this compound?
- Data Reconciliation : Cross-validate results using orthogonal techniques. For example, discrepancies in reaction yields may arise from trace moisture; employ Karl Fischer titration to quantify water content in solvents. Contrast NMR and X-ray crystallography data to confirm regioselectivity in derivative synthesis .
Q. How can synthetic yields be optimized for large-scale production without industrial methods?
- Optimization Parameters :
| Parameter | Recommendation | Source |
|---|---|---|
| Temperature | 60–80°C for cyclization steps | |
| Solvent | Anhydrous DMF or acetonitrile | |
| Catalyst | 0.5–1 mol% CuI for azide-alkyne cycloaddition |
- Yield Monitoring : Use high-performance liquid chromatography (HPLC) to track intermediate purity and adjust reaction time dynamically .
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
- Analytical Workflow : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Employ LC-MS/MS to identify degradation byproducts. Compare fragmentation patterns with reference libraries to distinguish hydrolysis products (e.g., ring-opened sulfonamides) .
Methodological Notes
- Structural Confirmation : Always correlate experimental NMR shifts (e.g., δ 6.8–7.2 ppm for isothiazole protons) with density functional theory (DFT)-calculated values to resolve ambiguities .
- Biological Assays : For anti-Hsp studies, use geldanamycin as a positive control and validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
